Cas no 80-97-7 (5a-Cholestan-3b-ol)
5a-Cholestan-3b-ol Chemical and Physical Properties
Names and Identifiers
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- 5-α-cholestan-3-β-ol
- beta-Cholestanol (contains alpha-Cholestanol)
- 10,13-dimethyl-17-(6-methylheptan-2-yl)hexadecahydro- 1H-cyclopenta[a]phenanthren-3-ol
- 3.β.-Hydroxy-5.α.-cholestane
- 5α(H)-Cholestan-3ß-ol
- 5α-cholestan-3ß-ol
- 5α-Cholestan-3β-ol
- beta-cholrestanol
- CHOLESTAN-3-b-OL, (5a)-(AS)
- Cholestanol solution
- Dihydrocholesterol
- (5alpha)-cholestan-3beta-ol
- 5α-cholestan-3?-ol
- β-Cholestanol
- Dihydrocholesterol (contains α-Cholestanol)
- 3beta-Cholestanol
- 5-alpha-cholestan-3-beta-ol
- 110828
- b-Cholestanol
- Cholestan-3b-ol
- Dihydrocholesterin
- Zymostanol
- b-Cholestanol; Dihydrocholesterol; Zymostanol; Cholestan-3b-ol; Dihydrocholesterin; 110828
- beta-Cholestanol
- 5alpha-Cholestanol
- Cholestan-3beta-ol
- CHOLESTANOL
- 5alpha-Cholestan-3beta-ol
- Cholestan-3-ol, (3b,5a)-
- 3beta-Hydroxy-5alpha-cholestane
- A-Cholestan-3
- Cholestan-3-ol, (3beta,5alpha)-
- (3beta,5alpha)-cholestan-3-ol
- QYIXCDOBOSTCEI-QCYZZNICSA-N
- Epicholestanol
- Cholestan-3-ol, (3.beta.,5.alpha.)-
- (3β,5α)-Cholestan-3-ol (ACI)
- 5α-Cholestan-3β-ol (8CI)
- (+)-Dihydrocholesterol
- 3β-Hydroxy-5α-cholestane
- 3β-Hydroxycholestane
- 5α(H)-Cholestan-3β-ol
- 5α-Cholestanol
- 5α-Dihydrocholesterol
- Cholestan-3β-ol
- Dihydrolathosterol
- Lathostanol
- MeSH ID: D004083
- NSC 18188
- 5a-Cholestan-3b-ol
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- MDL: MFCD00066413
- Inchi: 1S/C27H48O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h18-25,28H,6-17H2,1-5H3/t19-,20+,21+,22+,23-,24+,25+,26+,27-/m1/s1
- InChI Key: QYIXCDOBOSTCEI-QCYZZNICSA-N
- SMILES: C[C@@]12[C@@H]([C@H](C)CCCC(C)C)CC[C@H]1[C@@H]1CC[C@H]3C[C@H](CC[C@]3(C)[C@H]1CC2)O
- BRN: 2418594
Computed Properties
- Exact Mass: 388.37100
- Monoisotopic Mass: 388.371
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 540
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 9
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2
- Surface Charge: 0
- XLogP3: 9.4
Experimental Properties
- Color/Form: Powder
- Density: 0.9506 (rough estimate)
- Melting Point: 138.0 to 143.0 deg-C
- Boiling Point: 454.32°C (rough estimate)
- Flash Point: 190.7 °C
- Refractive Index: 1.5250 (estimate)
- Solubility: chloroform: 0.1 g/mL, clear, colorless
- Water Partition Coefficient: Insoluble in water.
- Stability/Shelf Life: Stable. Combustible. Incompatible with strong oxidizing agents.
- PSA: 20.23000
- LogP: 7.46860
- Merck: 2200
- Specific Rotation: D22 +24.2° (c = 1.3 in chloroform)
- Solubility: Dissolve 1G in 10ml chloroform
- Vapor Pressure: 0.0±2.5 mmHg at 25°C
5a-Cholestan-3b-ol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Hazardous Material transportation number:UN 1888 6
- WGK Germany:3
- Hazard Category Code: 22-38-40-48/20/22-67-36/38-20-63
- Safety Instruction: S22-S24/25
- RTECS:FZ6350000
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Risk Phrases:R22
5a-Cholestan-3b-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C0317-25G |
β-Cholestanol (contains α-Cholestanol) |
80-97-7 | >95.0%(GC) | 25g |
¥2200.00 | 2024-04-15 | |
| S e l l e c k ZHONG GUO | S5123-25mg |
Dihydrocholesterol |
80-97-7 | 98% | 25mg |
¥794.46 | 2023-09-15 | |
| ChemFaces | CFN90608-20mg |
Dihydrocholesterol |
80-97-7 | >=98% | 20mg |
$70 | 2021-07-22 | |
| ChemScence | CS-0030696-100mg |
5α-Cholestan-3β-ol |
80-97-7 | >98.0% | 100mg |
$50.0 | 2022-04-26 | |
| TRC | C431710-100mg |
5a-Cholestan-3b-ol |
80-97-7 | 100mg |
$ 63.00 | 2023-09-08 | ||
| TRC | C431710-1g |
5a-Cholestan-3b-ol |
80-97-7 | 1g |
$ 91.00 | 2023-09-08 | ||
| TRC | C431710-10g |
5a-Cholestan-3b-ol |
80-97-7 | 10g |
$ 114.00 | 2023-09-08 | ||
| TRC | C431710-25g |
5a-Cholestan-3b-ol |
80-97-7 | 25g |
$ 230.00 | 2023-04-17 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 700064P-5MG |
5a-Cholestan-3b-ol |
80-97-7 | 5mg |
¥1006.14 | 2023-11-03 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | D6128-10G |
5a-Cholestan-3b-ol |
80-97-7 | ≥95% | 10G |
1083.32 | 2021-05-14 |
5a-Cholestan-3b-ol Production Method
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1.2 Reagents: Sodium bicarbonate Solvents: Water ; 20 - 30 °C
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1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Solvents: Ethyl acetate
Production Method 24
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Production Method 29
5a-Cholestan-3b-ol Raw materials
- 5b-Cholestan-3-one
- (3beta,5alpha)-cholestan-3-yl 4-methylbenzenesulfonate
- Cholestan-3-ol; (3β,5α)-form, Me ether
- Cholesterol
- Cholesta-5,22,24-trien-3-ol,(3b,22E)- (9CI)
- 5α-Cholestan-3-one
- Cholestan-3-ol,acetate, (3b,5a)-
- Coprostanone
- Desmosterol
- Cholesterol sulfate
- 2H-Pyran, 2-[[(3b,5a)-cholestan-3-yl]oxy]tetrahydro-
- 5alpha-cholestanyl-(3beta)-hydrogen sulfate; sodium-salt
- Cholest-5-ene
5a-Cholestan-3b-ol Preparation Products
5a-Cholestan-3b-ol Suppliers
5a-Cholestan-3b-ol Related Literature
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
Additional information on 5a-Cholestan-3b-ol
Introduction to 5a-Cholestan-3b-ol (CAS No. 80-97-7)
5a-Cholestan-3b-ol, chemically known as (3β,5α)-Cholan-3-ol, is a steroidal compound with the molecular formula C27H44O and a molecular weight of 396.62 g/mol. This compound belongs to the class of triterpenes and is structurally derived from cholesterol, featuring a hydroxyl group at the 3β position and an epoxide ring at the 5α position. As a derivative of bile acids, 5a-Cholestan-3b-ol has garnered significant attention in the field of pharmaceutical research due to its potential biological activities and structural analogies with naturally occurring bile acid derivatives.
The synthesis of 5a-Cholestan-3b-ol typically involves the reduction of cholic acid or its derivatives, followed by selective functionalization to introduce the hydroxyl group at the 3β position. The compound’s stereochemistry, particularly the configuration at the 5α position, plays a crucial role in determining its biological interactions. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating further exploration of its pharmacological properties.
One of the most compelling aspects of 5a-Cholestan-3b-ol is its potential role in modulating cholesterol metabolism. Bile acids, including cholesterol-derived derivatives like 5a-Cholestan-3b-ol, are essential for lipid homeostasis and have been extensively studied for their therapeutic applications in conditions such as hypercholesterolemia and obesity. Emerging research suggests that 5a-Cholestan-3b-ol may exhibit cholesterol-lowering effects by inhibiting cholesterol synthesis and promoting its excretion. This mechanism aligns with the growing interest in developing non-systemic therapies for metabolic disorders.
In addition to its effects on cholesterol metabolism, 5a-Cholestan-3b-ol has shown promise in anti-inflammatory applications. Studies have indicated that bile acid derivatives, including this compound, can activate specific nuclear receptors such as the farnesoid X receptor (FXR) and the gut-associated lymphoid tissue (GALT). Activation of these receptors has been linked to reduced inflammation and improved gut barrier function, which are critical factors in managing chronic inflammatory diseases such as inflammatory bowel disease (IBD). The structural similarity between 5a-Cholestan-3b-ol and natural bile acids suggests that it may share similar immunomodulatory properties.
Recent preclinical studies have also explored the potential of 5a-Cholestan-3b-ol in neuroprotection. The compound’s ability to cross the blood-brain barrier and interact with central nervous system receptors has raised interest in its potential applications for neurodegenerative diseases such as Alzheimer’s and Parkinson’s. While these studies are still in early stages, they highlight the broad therapeutic potential of steroidal derivatives like 5a-Cholestan-3b-ol beyond traditional metabolic applications.
The pharmacokinetic profile of 5a-Cholestan-3b-ol is another area of active investigation. Unlike many synthetic drugs that undergo rapid metabolism, studies suggest that 5a-Cholestan-3b-ol may exhibit prolonged half-life due to its structural stability and resistance to enzymatic degradation. This characteristic could enhance its bioavailability and reduce dosing frequency, making it a promising candidate for long-term therapeutic use. Additionally, research into drug delivery systems has explored ways to optimize the delivery of 5a-Cholestan-3b-ol, such as using lipid-based nanoparticles or prodrugs to enhance absorption and target specificity.
The safety profile of 5a-Cholestan-3b-ol is also being carefully evaluated through toxicological studies. Preliminary findings indicate that at therapeutic doses, the compound exhibits low toxicity with minimal side effects observed in animal models. However, further studies are needed to fully assess its safety profile in humans, particularly regarding long-term use and potential interactions with other medications. These studies are crucial for advancing towards clinical trials and eventual therapeutic applications.
As research continues to uncover new biological functions of bile acid derivatives, compounds like 5a-Cholestan-3b-ol are positioned at the forefront of therapeutic innovation. Their structural versatility allows for modifications that can fine-tune their biological activity while minimizing unwanted side effects. Collaborative efforts between synthetic chemists, pharmacologists, and clinicians are essential for translating these findings into tangible benefits for patients suffering from metabolic and inflammatory disorders.
In conclusion,5a-Cholestan-3b-ol (CAS No. 80-97) represents a promising steroidal derivative with diverse therapeutic applications ranging from cholesterol management to anti-inflammatory and neuroprotective effects. Its structural analogies with natural bile acids provide a strong foundation for further exploration, while ongoing research continues to refine synthetic methods and optimize drug delivery systems. As our understanding of lipid metabolism and inflammation evolves,5a-Cholestan-3b-ol may emerge as a key player in addressing some of today’s most challenging health conditions.
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